Enhanced Lipophilicity Drives Distinct Pharmacokinetic Profile vs. Unsubstituted Analog
The compound's 2,5-dimethyl substitution on the benzamide ring differentiates it from the simpler N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide. In silico property calculations (via SwissADME) predict a consensus Log P (clogP) of approximately 2.8 for the target compound, compared to 2.0 for the unsubstituted analog. This quantifiable difference in lipophilicity correlates with predicted passive membrane permeability, a key determinant in cell-based assay performance [1].
| Evidence Dimension | Predicted lipophilicity (consensus Log P) |
|---|---|
| Target Compound Data | clogP ≈ 2.8 (in silico prediction) |
| Comparator Or Baseline | N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide: clogP ≈ 2.0 (in silico prediction) |
| Quantified Difference | Δ clogP ≈ +0.8 log units |
| Conditions | SwissADME in silico model; computed from molecular structure |
Why This Matters
For cell-based screening campaigns, a higher clogP often translates to improved passive membrane crossing, making this compound a more suitable starting point for intracellular target engagement studies than its less lipophilic analog.
- [1] Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. View Source
